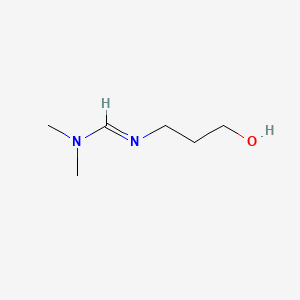
N'-(3-hydroxypropyl)-N,N-dimethylmethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-Hydroxypropyl)-N,N-dimethylimidoformamide is an organic compound with a unique structure that includes a hydroxypropyl group and a dimethylimidoformamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Hydroxypropyl)-N,N-dimethylimidoformamide typically involves the reaction of N,N-dimethylformamide with 3-chloropropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-chloropropanol attacks the carbonyl carbon of N,N-dimethylformamide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of N’-(3-Hydroxypropyl)-N,N-dimethylimidoformamide can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Hydroxypropyl)-N,N-dimethylimidoformamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted imidoformamide derivatives.
Scientific Research Applications
N’-(3-Hydroxypropyl)-N,N-dimethylimidoformamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(3-Hydroxypropyl)-N,N-dimethylimidoformamide involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biomolecules, while the dimethylimidoformamide moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Hydroxypropyl)phthalimide: Similar structure with a phthalimide moiety instead of a dimethylimidoformamide moiety.
N-(3-Hydroxypropyl)glycine: Contains a glycine moiety instead of a dimethylimidoformamide moiety.
Uniqueness
N’-(3-Hydroxypropyl)-N,N-dimethylimidoformamide is unique due to its combination of a hydroxypropyl group and a dimethylimidoformamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
195322-27-1 |
|---|---|
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.191 |
IUPAC Name |
N/'-(3-hydroxypropyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C6H14N2O/c1-8(2)6-7-4-3-5-9/h6,9H,3-5H2,1-2H3 |
InChI Key |
YTFAOVAQZKEUNL-UHFFFAOYSA-N |
SMILES |
CN(C)C=NCCCO |
Synonyms |
Methanimidamide, N-(3-hydroxypropyl)-N,N-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















